molecular formula C18H21N3O3 B2687120 N-(2-methoxy-5-methylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide CAS No. 932972-19-5

N-(2-methoxy-5-methylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No. B2687120
CAS RN: 932972-19-5
M. Wt: 327.384
InChI Key: TUTVJIFSDKOMMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-methylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C18H21N3O3 and its molecular weight is 327.384. The purity is usually 95%.
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Scientific Research Applications

Anion Coordination and Structural Properties

  • Amide Derivatives in Anion Coordination : A study by Kalita and Baruah (2010) discusses the spatial orientations of amide derivatives like N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, which have tweezer-like geometry and form channel-like structures through weak interactions (Kalita & Baruah, 2010).
  • Crystal Structure of Amide Salts : Another study by the same authors presents the crystal structure of salts of N-quinolin-8-yl-2-(quinolin-8-yloxy)acetamide, revealing different geometries based on the protonation states of the amide derivative (Kalita & Baruah, 2010).

Antibacterial and Antifungal Activities

  • Antimicrobial Properties : Debnath and Ganguly (2015) synthesized and characterized a series of N-aryl acetamide derivatives, including 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides, and evaluated their antibacterial and antifungal activities, with some showing promising results (Debnath & Ganguly, 2015).

Co-Crystal Formation and Fluorescence Emission

  • Co-Crystals with Aromatic Diols : Karmakar, Kalita, and Baruah (2009) studied the formation of co-crystals of N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)-acetamide with aromatic diols, leading to hydrated forms with unique structural properties (Karmakar et al., 2009).
  • Fluorescence Properties : In another study, the same group observed that the protonation and interaction of similar compounds with dihydroxybenzene resulted in altered fluorescence emissions, indicating potential applications in fluorescence-based techniques (Karmakar et al., 2007).

Green Synthesis and Catalysis

  • Hydrogenation in Dye Production : Zhang Qun-feng (2008) discussed the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate in azo disperse dye production, using a novel palladium catalyst (Zhang, 2008).
  • Chemoselective Acetylation for Antimalarial Drugs : Magadum and Yadav (2018) explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, using a lipase-catalyzed process (Magadum & Yadav, 2018).

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-12-7-8-16(24-2)15(9-12)19-17(22)11-21-18(23)10-13-5-3-4-6-14(13)20-21/h7-10H,3-6,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTVJIFSDKOMMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C=C3CCCCC3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-methylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

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